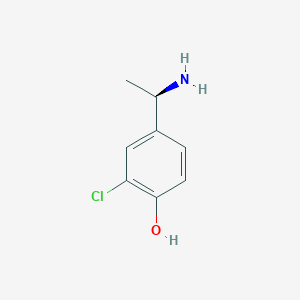

(R)-4-(1-Aminoethyl)-2-chlorophenol

Description

(R)-4-(1-Aminoethyl)-2-chlorophenol is a chiral aminophenol characterized by a chloro-substituted aromatic ring and an ethylamine side chain with an (R)-configured stereocenter. This compound is synthesized via condensation of (R)-1-(2-chlorophenyl)-1-cyclopentylmethanamine with 1-(5-chloro-2-hydroxyphenyl)ethanone, followed by sodium borohydride reduction, yielding an 83.5% purified product . Structural analyses confirm its (R,R) diastereomeric configuration, stabilized by an intramolecular O-H⋯N hydrogen bond (O⋯N distance: 2.647 Å) and weak C-H⋯π interactions .

Properties

Molecular Formula |

C8H10ClNO |

|---|---|

Molecular Weight |

171.62 g/mol |

IUPAC Name |

4-[(1R)-1-aminoethyl]-2-chlorophenol |

InChI |

InChI=1S/C8H10ClNO/c1-5(10)6-2-3-8(11)7(9)4-6/h2-5,11H,10H2,1H3/t5-/m1/s1 |

InChI Key |

FJYAUFCFHMTVBY-RXMQYKEDSA-N |

Isomeric SMILES |

C[C@H](C1=CC(=C(C=C1)O)Cl)N |

Canonical SMILES |

CC(C1=CC(=C(C=C1)O)Cl)N |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of (R)-4-(1-Aminoethyl)-2-chlorophenol typically starts from substituted chlorophenols or nitrophenols, which undergo nitration, reduction, and subsequent functional group transformations to introduce the aminoethyl moiety with stereochemical control.

Nitration and Reduction of 4-Chlorophenol

One common route begins with the nitration of 4-chlorophenol to yield 4-chloro-2-nitrophenol, which is then reduced to 2-amino-4-chlorophenol. This intermediate serves as a key precursor for further elaboration into the target compound.

- Nitration : 4-Chlorophenol (0.1 mol) is nitrated using a mixture of nitric acid and concentrated sulfuric acid at controlled temperatures to afford 4-chloro-2-nitrophenol with good yield.

- Reduction : The nitro group is reduced using tin and hydrochloric acid (Sn/HCl) to produce 2-amino-4-chlorophenol.

This sequence is summarized in Table 1.

| Step | Reagents/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Nitration | HNO3, H2SO4, controlled temperature | 4-Chloro-2-nitrophenol | High | |

| Reduction | Sn/HCl, room temperature | 2-Amino-4-chlorophenol | High |

Introduction of the Aminoethyl Side Chain

The aminoethyl group at the 4-position can be introduced by alkylation or by constructing the side chain via reductive amination or related methods. One approach involves the reaction of 2-amino-4-chlorophenol with ethylamine derivatives or by cyanation followed by reduction.

In a patent process, 2-(4-chlorophenyl)-2-hydroxy-N-[2-(4-hydroxy-3-methoxyphenyl)-ethyl]-acetamide intermediates are reacted with propargyl bromide under basic conditions to introduce side chains, followed by reduction and deprotection steps to yield the desired aminophenol derivatives. The reaction is performed in dichloroethane with tetrabutylammonium bromide as a phase transfer catalyst at 40°C for 16 hours.

Another method involves the use of hydroxy-(4-hydroxy-3-methoxy-phenyl)-acetonitrile intermediates, which upon catalytic hydrogenation in the presence of palladium on charcoal and sulfuric acid, yield the aminophenol derivatives after crystallization of the hydrogen sulfate salt.

Detailed Reaction Conditions and Examples

Example Procedure from Patent WO2003042166A2

- Reagents : 2-(4-chlorophenyl)-2-hydroxy-N-[2-(4-hydroxy-3-methoxyphenyl)-ethyl]-acetamide (35.25 g, 0.105 mol), 80% propargyl bromide in toluene (39.1 g, 0.263 mol), 30% sodium hydroxide solution, tetrabutylammonium bromide.

- Solvent : Dichloroethane (180 mL).

- Conditions : Propargyl bromide added slowly at room temperature; reaction stirred for 16 hours at 40°C.

- Workup : Removal of solvent under vacuum, extraction with ethyl acetate, washing with brine, drying over sodium sulfate, and evaporation.

- Purification : Chromatography on silica gel or recrystallization from ethyl acetate/hexane.

This method allows the introduction of the aminoethyl side chain with control over substitution patterns on the phenol ring.

Alternative Synthesis via Urea and Hydrazine Derivatives

A different synthetic route involves:

- Conversion of 2-amino-4-chlorophenol to 1-(5-chloro-2-hydroxyphenyl)urea by reaction with sodium cyanate in hot water.

- Refluxing the urea derivative with hydrazine hydrate in absolute ethanol for 24 hours to obtain N-(5-chloro-2-hydroxyphenyl)hydrazinecarboxamide.

- Final condensation with aromatic aldehydes under reflux in water/ethanol with sodium bisulfite to yield oxadiazole derivatives.

Though this route is more focused on heterocyclic derivatives, it demonstrates the versatility of 2-amino-4-chlorophenol as an intermediate.

Comparative Data on Related Aminophenol Derivatives

Studies on related aminophenols such as 4-amino-2-chlorophenol show that synthetic methods and purification protocols are well established, with attention to minimizing side reactions and controlling oxidation states.

- Nephrotoxicity studies indicate that the position of chloro substituents affects biological activity and stability, which is relevant for synthetic design to avoid unwanted side products.

Summary Table of Key Preparation Methods

The preparation of this compound involves multi-step synthetic sequences starting from chlorophenol derivatives. Key steps include nitration, reduction, and introduction of the aminoethyl side chain via alkylation or reductive methods. Control of stereochemistry remains a critical aspect, often addressed through chiral catalysts or resolution techniques.

The methods described in patents and peer-reviewed literature provide robust protocols with detailed reaction conditions and purification strategies. These approaches enable the synthesis of high-purity this compound suitable for further application in pharmaceutical research and development.

Chemical Reactions Analysis

Oxidation Reactions

The phenolic ring and aminoethyl group participate in oxidation processes. Exposure to oxidizing agents like potassium permanganate () leads to the formation of quinone-like structures via hydroxyl group oxidation. In biological systems, peroxidase enzymes catalyze oxidation, generating reactive intermediates implicated in nephrotoxicity . For example:

-

Peroxidase-mediated oxidation produces electrophilic intermediates that bind renal proteins, contributing to cytotoxicity .

-

Antioxidant modulation : Pretreatment with ascorbate or glutathione reduces oxidative damage (Table 1) .

Table 1: Effect of antioxidants on 4-A2CP-induced cytotoxicity

| Antioxidant (1 mM) | LDH Release (% Reduction) |

|---|---|

| Ascorbate | 32% |

| Glutathione | 28% |

| N-Acetylcysteine | 25% |

Reduction Reactions

The primary amine group undergoes reduction under specific conditions:

-

Catalytic hydrogenation () reduces the aminoethyl side chain to an ethylamine derivative.

-

Enzymatic reduction : Alcohol dehydrogenases may interact indirectly, though direct evidence remains limited .

Substitution Reactions

The chlorine atom at the 2-position participates in nucleophilic aromatic substitution (NAS):

-

Hydroxyl substitution : Under basic conditions, hydroxide ions replace chlorine, forming 4-(1-aminoethyl)resorcinol.

-

Catalyst dependency : NAS requires Lewis acid catalysts (e.g., ) for efficient displacement.

Metabolic Interactions

In vitro studies highlight cytochrome P450 (CYP) and flavin monooxygenase (FMO) involvement in metabolic activation :

-

CYP inhibitors (e.g., ketoconazole) partially mitigate cytotoxicity, suggesting CYP-mediated bioactivation .

-

Peroxidase inhibition with mercaptosuccinic acid reduces LDH release by 40%, implicating peroxidative pathways .

Table 2: Impact of enzyme inhibitors on cytotoxicity

| Inhibitor | Enzyme Targeted | LDH Release (% Control) |

|---|---|---|

| Piperonyl butoxide | CYP | 31.3 |

| Metyrapone | CYP | 52.0 |

| Mercaptosuccinic acid | Peroxidase | 28.5 |

Enzymatic Transformations

Biocatalytic studies demonstrate potential for stereoselective modifications:

-

Transaminase activity : Engineered E. coli expressing transaminases catalyze amino group transfer in related compounds, suggesting applicability to (R)-4-(1-aminoethyl)-2-chlorophenol .

-

Reaction conditions : Optimized at pH 7.5 with pyridoxal 5’-phosphate (PLP) cofactors .

Comparative Reactivity

Structural analogs exhibit varying reactivities due to chlorine positioning:

-

4-A2,6-DCP (2,6-dichloro substitution) shows enhanced toxicity due to increased electrophilicity .

-

4-A3CP (3-chloro substitution) exhibits reduced cytotoxicity, attributed to steric hindrance .

Table 3: Cytotoxicity of 4-aminochlorophenols (1.0 mM)

| Compound | LDH Release (%) |

|---|---|

| 4-A2,6-DCP | 68.2 |

| (R)-4-A2CP | 43.5 |

| 4-AP | 38.3 |

| 4-A3CP | 18.7 |

Industrial and Pharmacological Implications

Scientific Research Applications

4-[(1R)-1-aminoethyl]-2-chlorophenol has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity, including its effects on enzymes and receptors.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals

Mechanism of Action

The mechanism of action of 4-[(1R)-1-aminoethyl]-2-chlorophenol involves its interaction with specific molecular targets:

Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.

Pathways Involved: It may influence signaling pathways related to neurotransmission and cellular metabolism

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison of (R)-4-(1-Aminoethyl)-2-chlorophenol and Analogues

Key Observations:

Steric and Electronic Effects: The ethylamine side chain in this compound provides steric bulk for enantioselective catalysis, whereas the propylamine variant in increases conformational flexibility, influencing crystal packing.

Hydrogen-Bonding Patterns :

- The title compound’s O-H⋯N bond (2.647 Å) is shorter than typical van der Waals radii (3.07 Å for O/N), stabilizing its chiral conformation . In contrast, the propylamine analogue forms additional N-H⋯Cl bonds, creating supramolecular spirals .

Applications: Chlorinated derivatives (e.g., 2-amino-4-chlorophenol ) lack chirality and are used industrially, whereas the title compound and its propylamine analogue are specialized for asymmetric synthesis.

Research Findings on Catalytic and Pharmacological Potential

- Asymmetric Catalysis: this compound’s rigid structure and hydrogen-bonding network enhance enantioselectivity in ketone reductions, though catalytic efficiency data remain unpublished .

- Biological Relevance: Analogues like (R)-2-(1-Aminoethyl)-4-fluorophenol hydrochloride show promise in modulating ion channels or enzyme activity due to fluorine’s bioisosteric effects .

- Structural Insights : X-ray studies highlight the role of weak interactions (C-H⋯π) in stabilizing crystalline phases, critical for designing chiral separation media .

Q & A

Q. Q1: What is the standard synthetic route for (R)-4-(1-Aminoethyl)-2-chlorophenol, and how is stereochemical purity ensured?

Methodological Answer: The compound is typically synthesized via a two-step process:

Condensation Reaction : React (R)-configured amines (e.g., (R)-1-(2-chlorophenyl)-1-cyclopentylmethanamine) with a substituted acetophenone (e.g., 1-(5-chloro-2-hydroxyphenyl)ethanone) in methanol at room temperature for 48 hours.

Reduction : Treat the intermediate imine with NaBH₄ in a THF/ethanol mixture (1:1 v/v) at 273 K to reduce the ketone to a secondary alcohol, forming the chiral amine.

Stereochemical Control : The absolute configuration is confirmed via single-crystal X-ray diffraction (XRD), which identifies intramolecular O-H⋯N hydrogen bonds (2.647 Å) that stabilize the (R,R) diastereomer. Thin-layer chromatography (TLC) and silica-gel column chromatography are used for purification (yield ~83.5%) .

Advanced Synthesis Optimization

Q. Q2: How can Response Surface Methodology (RSM) optimize the synthesis of this compound?

Methodological Answer: RSM, particularly Central Composite Design (CCD), can model interactions between variables (e.g., pH, reagent molar ratios, temperature) and responses (e.g., yield, enantiomeric excess).

- Experimental Design : Use software like Minitab to assign variables (e.g., x₁ = pH, x₂ = reaction time) across five levels (-2, -1, 0, +1, +2).

- Validation : Perform 30 experimental runs to generate a quadratic model (Eq. Y = β₀ + Σβᵢxᵢ + Σβᵢⱼxᵢxⱼ).

- Optimization : Validate predicted optimal conditions (e.g., pH 7.5, 24-hour reaction time) via confirmatory experiments. This approach reduces trial-and-error inefficiencies .

Structural and Electronic Analysis

Q. Q3: What advanced techniques confirm the electronic environment and non-covalent interactions in this compound?

Methodological Answer:

- XRD Analysis : Resolve bond lengths/angles and intramolecular H-bonding (O-H⋯N). For example, the O1⋯N1 distance of 2.647 Å indicates a strong H-bond, stabilizing the molecule’s conformation.

- DFT Calculations : Pair XRD data with density functional theory (e.g., B3LYP/6-311+G(d,p)) to model electronic properties (e.g., HOMO-LUMO gaps) and validate experimental geometries.

- Hirshfeld Surface Analysis : Quantify weak interactions (e.g., C-H⋯π contacts) contributing to crystal packing .

Applications in Asymmetric Catalysis

Q. Q4: How is this compound utilized as a chiral auxiliary in asymmetric synthesis?

Methodological Answer: The compound’s rigid aminophenol framework enables enantioselective catalysis:

- Ligand Design : Incorporate into transition-metal complexes (e.g., Ru or Pd) for asymmetric hydrogenation or C-C coupling.

- Protocol : Test catalytic efficiency in model reactions (e.g., ketone reductions). Monitor enantiomeric excess (ee) via chiral HPLC with a cellulose-based column.

- Case Study : A 2023 patent (CN111996222A) highlights its use as a pharmaceutical intermediate, achieving >90% ee in β-amino alcohol synthesis .

Environmental Stability and Degradation

Q. Q5: What methodologies assess the environmental persistence of this compound?

Methodological Answer:

- Photocatalytic Degradation : Use conducting polymer composites (e.g., polypyrrole/MoS₂) under UV-vis light. Monitor degradation kinetics via UV-vis spectrophotometry at λ = 274 nm.

- Advanced Oxidation Processes (AOPs) : Evaluate hydroxyl radical (•OH) attack using LC-MS to identify breakdown products (e.g., chlorinated quinones).

- QSAR Modeling : Predict biodegradability using quantitative structure-activity relationship models based on logP and Hammett constants .

Analytical Purity Assessment

Q. Q6: Which hyphenated techniques ensure high-purity characterization of this compound?

Methodological Answer:

- HPLC-DAD/MS : Use a C18 column (4.6 × 250 mm, 5 µm) with a mobile phase of acetonitrile/0.1% formic acid (70:30 v/v). Detect [M+H]⁺ ions at m/z 200.1 via ESI-MS.

- NMR Spectroscopy : Assign stereochemistry using ¹H-¹H COSY and NOESY to confirm spatial proximity of H atoms (e.g., H8 and H11 in the cyclopentyl group).

- Elemental Analysis : Validate C, H, N, Cl content within ±0.3% of theoretical values .

Computational Modeling for Reactivity Prediction

Q. Q7: How can molecular dynamics (MD) simulations predict the reactivity of this compound in solution?

Methodological Answer:

- Force Field Parameterization : Use GAFF2 or OPLS-AA to model solute-solvent interactions in methanol/water mixtures.

- Free Energy Calculations : Apply metadynamics to map energy barriers for key reactions (e.g., proton transfer in H-bonded networks).

- Solvent Effects : Compare radial distribution functions (RDFs) in polar vs. nonpolar solvents to predict solubility trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.